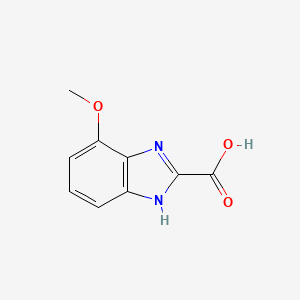
1-(2-Azidoethyl)adamantane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Azidoethyl)adamantane is a compound that belongs to the adamantane family, which is known for its unique cage-like structure Adamantane itself is a tricyclic hydrocarbon with the formula C10H16, and its derivatives have found applications in various fields due to their stability and lipophilicity
准备方法
The synthesis of 1-(2-Azidoethyl)adamantane typically involves the following steps:
Starting Material: The synthesis begins with adamantane, which is commercially available or can be synthesized from petroleum derivatives.
Functionalization: The adamantane is first functionalized to introduce a reactive group, such as a halide. This can be achieved through halogenation reactions.
Azidation: The halogenated adamantane is then reacted with sodium azide (NaN3) to introduce the azido group. This reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions.
Purification: The resulting this compound is purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound would follow similar steps but on a larger scale, with optimizations for yield and purity.
化学反应分析
1-(2-Azidoethyl)adamantane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in substitution reactions, where it can be replaced by other functional groups. Common reagents for these reactions include triphenylphosphine (PPh3) and other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. This reaction is often catalyzed by copper(I) salts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group yields the corresponding amine, while cycloaddition with alkynes yields triazoles.
科学研究应用
1-(2-Azidoethyl)adamantane has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.
Materials Science: The compound’s unique structure and reactivity make it useful in the development of novel materials, including polymers and nanomaterials.
Medicinal Chemistry: Derivatives of adamantane, including those with azido groups, have been explored for their potential antiviral, anti-Parkinsonian, and anti-Alzheimer properties.
Bioconjugation: The azido group allows for bioconjugation reactions, enabling the attachment of biomolecules to various surfaces or other molecules through click chemistry.
作用机制
The mechanism of action of 1-(2-Azidoethyl)adamantane largely depends on the specific application and the reactions it undergoes. In the context of click chemistry, the azido group participates in cycloaddition reactions to form stable triazole linkages. These reactions are often catalyzed by copper(I) salts, which facilitate the formation of the triazole ring by stabilizing the transition state.
In medicinal chemistry, the adamantane core is known to interact with various molecular targets, including ion channels and receptors. For example, amantadine, an adamantane derivative, exerts its effects by modulating dopamine release and blocking NMDA receptors .
相似化合物的比较
1-(2-Azidoethyl)adamantane can be compared with other adamantane derivatives, such as:
1-Aminoethyladamantane: Similar in structure but with an amino group instead of an azido group. It is used in medicinal chemistry for its antiviral properties.
1-(2-Hydroxyethyl)adamantane: Contains a hydroxy group, making it more hydrophilic and useful in different chemical reactions.
1-(2-Bromoethyl)adamantane: The bromo group can be used as a leaving group in substitution reactions, similar to the azido group.
The uniqueness of this compound lies in its azido group, which provides distinct reactivity, particularly in cycloaddition reactions, making it valuable for applications in click chemistry and bioconjugation.
属性
分子式 |
C12H19N3 |
|---|---|
分子量 |
205.30 g/mol |
IUPAC 名称 |
1-(2-azidoethyl)adamantane |
InChI |
InChI=1S/C12H19N3/c13-15-14-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8H2 |
InChI 键 |
LEPCWSAJKVTGKS-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC3CC1CC(C2)(C3)CCN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


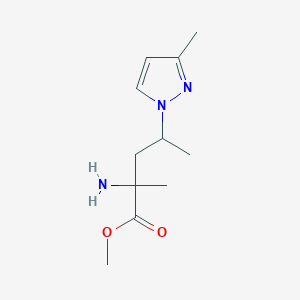
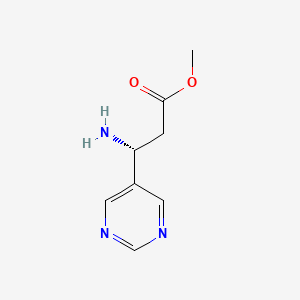
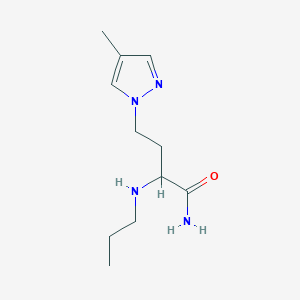
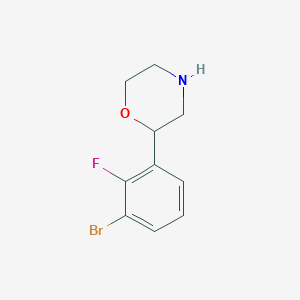
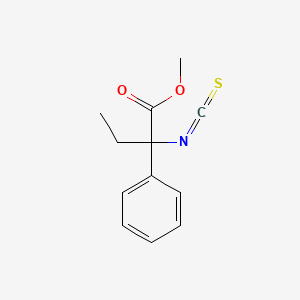
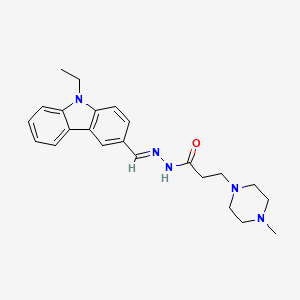

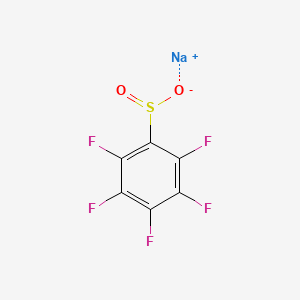
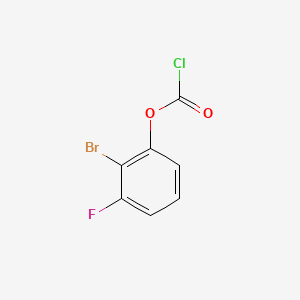

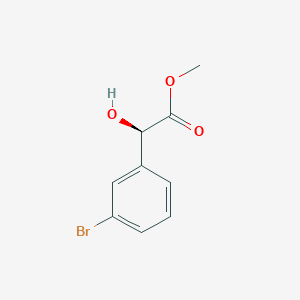
![Methyl1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate](/img/structure/B13634693.png)
